molecular formula C14H9Cl4N3O2 B2410697 3,4,5,6-tetrachloro-N-[2-(methylcarbamoyl)phenyl]pyridine-2-carboxamide CAS No. 939705-60-9

3,4,5,6-tetrachloro-N-[2-(methylcarbamoyl)phenyl]pyridine-2-carboxamide

Cat. No.: B2410697
CAS No.: 939705-60-9
M. Wt: 393.05
InChI Key: YMTCCINGEGVWQF-UHFFFAOYSA-N
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Description

3,4,5,6-tetrachloro-N-[2-(methylcarbamoyl)phenyl]pyridine-2-carboxamide is an organic compound with a complex structure that includes multiple chlorine atoms and a pyridine ring

Properties

IUPAC Name

3,4,5,6-tetrachloro-N-[2-(methylcarbamoyl)phenyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl4N3O2/c1-19-13(22)6-4-2-3-5-7(6)20-14(23)11-9(16)8(15)10(17)12(18)21-11/h2-5H,1H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTCCINGEGVWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4,5,6-tetrachloro-N-[2-(methylcarbamoyl)phenyl]pyridine-2-carboxamide typically involves a series of organic reactions. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as chlorination and amide formation. Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity while maintaining cost-effectiveness and safety .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: The chlorine atoms in the compound can be substituted with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4,5,6-tetrachloro-N-[2-(methylcarbamoyl)phenyl]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which 3,4,5,6-tetrachloro-N-[2-(methylcarbamoyl)phenyl]pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 3,4,5,6-tetrachloro-N-[2-(methylcarbamoyl)phenyl]pyridine-2-carboxamide include other chlorinated pyridine derivatives. These compounds can have similar chemical properties but may differ in their biological activity or industrial applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.